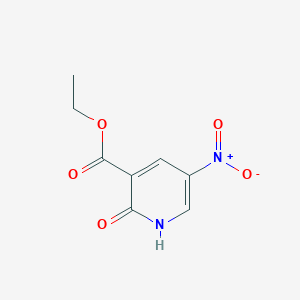

Ethyl 2-hydroxy-5-nitronicotinate

Description

BenchChem offers high-quality Ethyl 2-hydroxy-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-nitro-2-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-2-15-8(12)6-3-5(10(13)14)4-9-7(6)11/h3-4H,2H2,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPVIVOIVRFMPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566175 | |

| Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156896-54-7 | |

| Record name | Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-hydroxy-5-nitronicotinate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-hydroxy-5-nitronicotinate

Abstract

Chemical Identity and Physical Properties

Ethyl 2-hydroxy-5-nitronicotinate, systematically named Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, is a functionalized pyridine derivative. The pyridine ring is a common scaffold in many biologically active compounds[1]. The presence of a hydroxyl group at the 2-position, a nitro group at the 5-position, and an ethyl carboxylate group at the 3-position makes it a versatile building block for further chemical modifications.

Table 1: Physical and Chemical Properties of Ethyl 2-hydroxy-5-nitronicotinate

| Property | Value | Source(s) |

| CAS Number | 156896-54-7 | [2][3] |

| Molecular Formula | C₈H₈N₂O₅ | [2][3] |

| Molecular Weight | 212.16 g/mol | [2][3] |

| Appearance | Solid (predicted) | |

| Melting Point | 165-167 °C | [2] |

| Solubility | Poorly soluble in water; likely soluble in polar organic solvents such as alcohols and ketones. | |

| Storage | Sealed in a dry environment at 2-8°C.[3] | [3] |

Tautomerism: The 2-Pyridone Form

A critical aspect of the chemistry of 2-hydroxypyridines is their existence in tautomeric equilibrium with their corresponding 2-pyridone form. In the solid state, the pyridone tautomer is generally favored[4][5]. Therefore, Ethyl 2-hydroxy-5-nitronicotinate is expected to exist predominantly as Ethyl 5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate in the solid state. This tautomerism significantly influences the compound's reactivity and intermolecular interactions.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of Ethyl 2-hydroxy-5-nitronicotinate is not widely published, a plausible synthetic route can be devised based on established methods for preparing the parent compound, 2-hydroxy-5-nitropyridine, followed by esterification. A one-pot synthesis method for 2-hydroxy-5-nitropyridine has been reported, starting from 2-aminopyridine[6].

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: the synthesis of the 2-hydroxy-5-nitropyridine intermediate, followed by esterification to yield the final product.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Hydroxy-5-nitropyridine (based on[6])

-

In a reaction vessel, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature between 10-20°C.

-

To this mixture, add concentrated nitric acid, then warm the reaction to 40-50°C and stir.

-

After the nitration is complete, quench the reaction by carefully adding the mixture to ice water.

-

Cool the quenched solution to 0-10°C and add an aqueous solution of sodium nitrite dropwise to facilitate the diazotization reaction.

-

Adjust the pH of the solution with aqueous ammonia to precipitate the product.

-

Filter the solid product, wash with water, and dry to obtain 2-hydroxy-5-nitropyridine.

Step 2: Esterification

-

Suspend the 2-hydroxy-5-nitropyridine intermediate in an excess of ethanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst.

-

Remove the ethanol under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Chemical Reactivity

The reactivity of Ethyl 2-hydroxy-5-nitronicotinate is governed by the interplay of its three functional groups on the pyridine ring.

-

2-Hydroxyl (or 2-Oxo) Group: The hydroxyl group can undergo O-alkylation or O-acylation. In its pyridone tautomeric form, the N-H bond can also participate in reactions.

-

5-Nitro Group: The electron-withdrawing nitro group deactivates the pyridine ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceutical intermediates[7].

-

Ethyl Ester Group: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification or be converted to an amide.

Spectroscopic Analysis (Inferred from Analogs)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals for the two aromatic protons on the pyridine ring, as well as the ethyl group protons. Due to the electron-withdrawing nature of the nitro and ester groups, the aromatic protons are expected to be downfield.

-

Aromatic Protons: Two doublets in the aromatic region (δ 8.0-9.5 ppm), corresponding to the protons at the 4- and 6-positions of the pyridine ring.

-

Ethyl Group: A quartet (CH₂) around δ 4.0-4.5 ppm and a triplet (CH₃) around δ 1.2-1.5 ppm.

-

Hydroxyl/Amine Proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbon: A signal in the range of δ 160-170 ppm for the ester carbonyl.

-

Aromatic Carbons: Signals for the five carbons of the pyridine ring, with those bearing the nitro and hydroxyl groups being significantly shifted.

-

Ethyl Group Carbons: Signals for the -CH₂- (around δ 60-65 ppm) and -CH₃ (around δ 14-16 ppm) of the ethyl ester.

FTIR Spectroscopy (Predicted)

The infrared spectrum would provide information about the functional groups present.

-

O-H/N-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group and the N-H of the pyridone tautomer.

-

C=O Stretch: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl.

-

N-O Stretch (Nitro Group): Two strong bands, one symmetric and one asymmetric, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹.

-

C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

Mass Spectrometry (Predicted)

The mass spectrum would show the molecular ion peak (M⁺) at m/z = 212. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and the nitro group (-NO₂).

Potential Applications in Drug Discovery

While the specific biological activity of Ethyl 2-hydroxy-5-nitronicotinate has not been extensively reported, its structural motifs are present in many compounds with known pharmacological activities.

-

Nicotinic Acid Derivatives: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties[8].

-

Nitropyridines: The nitro group can be a pharmacophore or a precursor to other functional groups in bioactive molecules. Nitropyridine derivatives have been investigated for their potential as anticancer and antifungal agents[7]. The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets[9].

This compound could serve as a valuable intermediate in the synthesis of more complex molecules for screening in various therapeutic areas. The reduction of the nitro group to an amine would provide a handle for further derivatization, opening up a wide range of synthetic possibilities.

Safety and Handling

Ethyl 2-hydroxy-5-nitronicotinate is classified as an irritant[2]. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3].

Conclusion

Ethyl 2-hydroxy-5-nitronicotinate is a multifaceted chemical entity with significant potential as a building block in organic synthesis and medicinal chemistry. Its chemistry is characterized by the tautomeric equilibrium between the 2-hydroxy and 2-pyridone forms and the combined reactivity of its hydroxyl, nitro, and ethyl ester functional groups. While a comprehensive experimental characterization of this specific compound is lacking in the current literature, this guide provides a solid foundation for researchers by summarizing its known properties and offering insights based on well-understood principles of chemical reactivity and the properties of analogous compounds. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

References

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-5-Nitropyridine-3-Carboxylic Acid | CAS 105931-05-1. Retrieved from [Link]

- Google Patents. (n.d.). JP2864653B2 - Method for producing 2-hydroxynicotinic acid derivative.

- Aksenov, A. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(1), 123.

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- Chen, X., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(1), 123-130.

- Napolitano, A., et al. (2000). Acid-promoted reactions of ethyl linoleate with nitrite ions: formation and structural characterization of isomeric nitroalkene, nitrohydroxy, and novel 3-nitro-1,5-hexadiene and 1,5-dinitro-1, 3-pentadiene products. The Journal of Organic Chemistry, 65(16), 4853-4860.

- Krygowski, T. M., et al. (2018). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 29(4), 1031-1048.

- da Piedade, M. E. M., et al. (2015). Crystal structure of 2-hydroxynicotinic acid, form II.

-

PrepChem. (n.d.). Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. Retrieved from [Link]

- Charushin, V. N., et al. (2012). Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. Russian Journal of General Chemistry, 82(1), 120-125.

- Wujec, M., et al. (2021).

- Singh, P., et al. (2024). Investigating the mechanism of formation of nitro-substituted nicotine analogue via the [3 + 2] Cycloaddition reaction of (E)-substituted nitroethene derivatives and (Z)- C-(3-pyridyl)-N-aryl-nitrones: A Density Functional Theory (DFT) study. ChemRxiv.

-

Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]

- Ibarra-Arellano, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3614.

-

PubChem. (n.d.). Ethyl 5-hydroxy-6-methylpyridine-2-carboxylate. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 18706-22-4 Cas No. | 8 | Matrix Scientific [matrixscientific.com]

- 3. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. Organic Chemistry [3asenrise.com]

- 7. ETHYL 5-HYDROXY-2-METHYLINDOLE-3-CARBOXYLATE(7598-91-6) 1H NMR spectrum [chemicalbook.com]

- 8. Ethyl 5-nitroindole-2-carboxylate | 16732-57-3 [chemicalbook.com]

- 9. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Its functionalization provides a rich avenue for modulating physicochemical properties and biological activity. Within this vast chemical space, Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate emerges as a molecule of significant interest. The strategic placement of a hydroxyl, a nitro, and an ethyl carboxylate group on the pyridine ring creates a unique electronic and steric environment, offering a versatile platform for the synthesis of novel compounds with potential applications in drug discovery. This guide provides a comprehensive technical overview of its molecular structure, synthesis, and characterization, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate (CAS Number: 156896-54-7) is a substituted pyridine derivative with the molecular formula C₈H₈N₂O₅ and a molecular weight of 212.16 g/mol .[1] The core of the molecule is a pyridine ring, which is substituted at the 2, 3, and 5 positions.

Key Structural Features:

-

2-Hydroxy Group: The hydroxyl group at the 2-position can exist in tautomeric equilibrium with its corresponding pyridone form. This tautomerism can significantly influence the molecule's reactivity, hydrogen bonding capabilities, and electronic properties.

-

5-Nitro Group: The strongly electron-withdrawing nitro group at the 5-position deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. This feature is a key consideration in the strategic derivatization of the molecule.

-

3-Ethyl Carboxylate Group: The ester functionality at the 3-position provides a handle for various chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel carboxamides.

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 156896-54-7 | [1] |

| Molecular Formula | C₈H₈N₂O₅ | [1] |

| Molecular Weight | 212.16 g/mol | [1] |

| Melting Point | 165-167 °C | [1] |

| Appearance | White to gray to brown powder/crystal |

Synthesis of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

While a specific, detailed experimental protocol for the direct synthesis of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate is not extensively reported in readily available literature, its synthesis can be logically deduced from established methodologies for the preparation of substituted nitropyridines and nicotinic acid esters. A plausible synthetic route would likely involve the nitration of a suitable 2-hydroxypyridine precursor, followed by esterification.

A key intermediate in this proposed synthesis is 2-hydroxy-5-nitropyridine. A patented one-pot method for the synthesis of this precursor from 2-aminopyridine provides a valuable starting point.[2]

Conceptual Synthetic Workflow

The synthesis can be envisioned as a multi-step process, starting from a readily available precursor. The logical flow of this synthesis is depicted in the following diagram.

Sources

The Elucidation of Solvent Effects on Ethyl 2-hydroxy-5-nitronicotinate: A Technical Guide for Drug Development Professionals

Foreword: Navigating the Solubility Maze in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation and therapeutic efficacy. The dissolution of a compound in a given solvent governs its bioavailability, dictates the feasibility of various dosage forms, and profoundly influences the efficiency of purification processes. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical understanding of the solubility characteristics of Ethyl 2-hydroxy-5-nitronicotinate. While specific experimental solubility data for this compound is not extensively available in public literature, this document will equip you with the foundational principles, predictive insights, and robust experimental protocols necessary to characterize its behavior in a variety of solvent systems. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to empower you to navigate the complexities of solubility and make informed decisions in your research and development endeavors.

Physicochemical Characterization of Ethyl 2-hydroxy-5-nitronicotinate

A foundational understanding of the molecular structure of Ethyl 2-hydroxy-5-nitronicotinate is paramount to predicting its solubility. The molecule's architecture, depicted below, reveals a combination of functional groups that will dictate its interactions with different solvents.

Caption: Chemical structure of Ethyl 2-hydroxy-5-nitronicotinate.

Key Structural Features and Their Implications for Solubility:

-

Pyridine Ring: The core heterocyclic aromatic ring imparts a degree of polarity to the molecule.

-

Hydroxy Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the potential for interaction with protic and polar solvents like water and alcohols.

-

Ethyl Ester Group (-COOCH₂CH₃): The ester group is polar and can act as a hydrogen bond acceptor. The ethyl group introduces a non-polar, hydrophobic character.

-

Nitronate Group (-NO₂⁻): The ionic nature of the nitronate group suggests the potential for strong electrostatic interactions and solubility in highly polar solvents.

Based on these features, we can anticipate that Ethyl 2-hydroxy-5-nitronicotinate will exhibit a complex solubility profile, with moderate to good solubility in polar aprotic and protic solvents, and limited solubility in non-polar solvents.

The Theoretical Underpinnings of Solubility

Solubility is a thermodynamic equilibrium process, where the extent of dissolution is governed by the free energy change of the system (ΔG). This change is a function of enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the Gibbs free energy equation: ΔG = ΔH - TΔS.[1] For a substance to dissolve, the free energy of the solution must be lower than the free energy of the separated solute and solvent.

The principle of "like dissolves like" is a useful qualitative guide.[2] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. This is because the intermolecular forces between solute and solvent molecules must be strong enough to overcome the forces between solute-solute and solvent-solvent molecules.

Factors Influencing the Solubility of Ethyl 2-hydroxy-5-nitronicotinate:

-

Solvent Polarity: Solvents are broadly classified as polar (e.g., water, ethanol, DMSO) and non-polar (e.g., hexane, toluene). Due to its polar functional groups, Ethyl 2-hydroxy-5-nitronicotinate is expected to be more soluble in polar solvents.[3]

-

Hydrogen Bonding: The hydroxyl group can form strong hydrogen bonds with protic solvents (e.g., water, methanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, ethyl acetate). This is a significant driving force for dissolution.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.[4] This is because the dissolution process is often endothermic (ΔH > 0), and according to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

-

Crystalline Structure (Polymorphism): The arrangement of molecules in the solid-state (crystal lattice) affects the energy required to break the solute-solute interactions. Different polymorphs of the same compound can exhibit different solubilities.[2]

Predictive Approaches to Solubility Assessment

In the absence of experimental data, computational models can provide valuable initial estimates of solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate molecular descriptors with experimental properties.[5] For solubility prediction, these models can leverage a large database of known solubilities to predict the behavior of a new compound based on its structural features. While a specific QSPR model for Ethyl 2-hydroxy-5-nitronicotinate is not available, general models can provide a rough estimation.

Hansen Solubility Parameters (HSP)

HSP theory provides a more nuanced approach than simple polarity by breaking down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6][7] A solvent is likely to dissolve a solute if their HSP values are similar. The HSP of a molecule can be calculated or estimated, and this can be used to screen for suitable solvents.

Experimental Determination of Solubility: A Practical Guide

To obtain definitive solubility data, rigorous experimental measurement is essential. The following section provides detailed protocols for two widely accepted methods for determining the solubility of a solid compound in a liquid solvent.

Thermodynamic (Equilibrium) Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[8] It measures the concentration of a saturated solution at equilibrium.

Protocol: Isothermal Shake-Flask Method

-

Preparation: Add an excess amount of Ethyl 2-hydroxy-5-nitronicotinate to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant. It is critical to avoid disturbing the undissolved solid. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard calibration curve.[9]

Caption: Workflow for the shake-flask method for thermodynamic solubility determination.

Kinetic Solubility: High-Throughput Screening by Nephelometry

Kinetic solubility is a measure of the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).[10] This method is faster than the shake-flask method and is well-suited for early-stage drug discovery. Laser nephelometry, which measures the scattering of light by suspended particles, is a common technique for determining kinetic solubility.[7]

Protocol: Kinetic Solubility by Nephelometry

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Ethyl 2-hydroxy-5-nitronicotinate in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a microplate, perform a serial dilution of the stock solution into the aqueous buffer of interest.

-

Precipitation and Measurement: The formation of a precipitate will cause light scattering. A nephelometer measures the intensity of this scattered light. The concentration at which a significant increase in light scattering is observed is taken as the kinetic solubility.[10]

Caption: Workflow for kinetic solubility determination by nephelometry.

Anticipated Solubility Profile of Ethyl 2-hydroxy-5-nitronicotinate

Based on the structural analysis and theoretical principles, a qualitative solubility profile can be predicted. This should be confirmed and quantified by experimental determination.

Table 1: Predicted Qualitative Solubility of Ethyl 2-hydroxy-5-nitronicotinate in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the hydroxyl group. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | Can act as hydrogen bond acceptors, but have larger non-polar regions. |

| Non-Polar | Hexane, Toluene, Dichloromethane | Low to Insoluble | Lack of favorable intermolecular interactions to overcome the solute-solute forces. |

Conclusion and Future Directions

The solubility of Ethyl 2-hydroxy-5-nitronicotinate is a critical parameter that will influence its development as a potential pharmaceutical agent. While direct experimental data is currently lacking in the public domain, this guide has provided a comprehensive framework for understanding and determining its solubility. The structural features of the molecule suggest a favorable solubility in polar solvents, which should be quantified using the detailed experimental protocols provided. For researchers and drug development professionals, the systematic determination of both thermodynamic and kinetic solubility in a range of pharmaceutically relevant solvents is a crucial next step. This data will be invaluable for formulation development, optimization of reaction and purification conditions, and ultimately, for advancing this compound through the drug development pipeline.

References

-

Wikipedia. (n.d.). Solubility. Retrieved January 25, 2026, from [Link]

-

Chemistry LibreTexts. (2023, July 7). 13.3: Factors Affecting Solubility. Retrieved January 25, 2026, from [Link]

-

Duality of Simplicity and Accuracy in QSPR: A Machine Learning Framework for Predicting Solubility of Selected Pharmaceutical Acids in Deep Eutectic Solvents. (2023). MDPI. Retrieved January 25, 2026, from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 25, 2026, from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 25, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 25, 2026, from [Link]

-

BMG LABTECH. (2023, April 6). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Hansen solubility parameters (δ D , δ P , and δ H ) of the.... Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 25, 2026, from [Link]

-

JRC Publications Repository. (n.d.). Solubility Determination of Chemicals by Nephelometry. Retrieved January 25, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 25, 2026, from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved January 25, 2026, from [Link]

-

ACS Publications. (2022, July 26). Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics. Retrieved January 25, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Ethyl 5-hydroxy-2-methylnicotinate | C9H11NO3 | CID 68271645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 7. rsc.org [rsc.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bmglabtech.com [bmglabtech.com]

The Pharmacological Potential of Nitropyridine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous FDA-approved drugs.[1] The introduction of a nitro group onto this versatile heterocycle creates a unique chemical entity—the nitropyridine derivative—with a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the biological activities of nitropyridine derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data, and provide detailed experimental protocols to empower researchers in the field of drug discovery and development.

Introduction: The Nitropyridine Scaffold in Medicinal Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA as of 2021.[1] Its derivatives are integral to a wide array of therapeutic agents.[1][2] The introduction of a nitro (-NO2) group, a potent electron-withdrawing moiety, significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and potential for biological interactions.[3] This modification paves the way for a broad spectrum of biological activities, making nitropyridine derivatives a compelling class of compounds for therapeutic development.[1][4] From a synthetic standpoint, nitropyridines are valuable intermediates, with the nitro group serving as a handle for further chemical modifications, allowing for the creation of diverse molecular libraries for screening.[1][5]

Anticancer Activity of Nitropyridine Derivatives

Nitropyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through various mechanisms of action.[6][7]

Mechanism of Action: Targeting the Cellular Machinery of Cancer

A primary anticancer mechanism of certain nitropyridine derivatives is the disruption of microtubule dynamics.[5][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[5]

-

Microtubule Destabilization: Specific 3-nitropyridine analogues have been identified as potent microtubule-targeting agents.[5][8][9] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[5][9] This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[3][5]

Caption: Mechanism of anticancer action via microtubule disruption.

Another key target for the anticancer activity of nitropyridines is the enzyme cytosolic thioredoxin reductase 1 (TrxR1).[1][4] TrxR1 is a crucial component of the thioredoxin system, which regulates cellular redox balance and is often overexpressed in cancer cells. Inhibition of TrxR1 leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death.

Quantitative Analysis of Anticancer Activity

The anticancer potency of nitropyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | MCF-7 (Breast) | 6.41 | [6] |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | HepG2 (Liver) | 7.63 | [6] |

| 1-methyl-3-nitropyridinium chloride (MNP) | HL60 (Leukemia) | 24.3 | [6] |

| 1-methyl-3-nitropyridinium chloride (MNP) | HL60/MX2 (Resistant Leukemia) | 20.5 | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[10][11][12][13]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the nitropyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

-

MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[11]

-

Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][12]

-

Solubilization: Carefully remove the MTT solution and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Antimicrobial Activity of Nitropyridine Derivatives

Nitropyridine derivatives have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi.[1][6]

Mechanism of Action: Disrupting Microbial Viability

The antimicrobial action of many nitroaromatic compounds, including nitropyridines, is contingent on the reductive activation of the nitro group within the microbial cell.[14] This process generates highly reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[14]

Some nitropyridine derivatives also exhibit their antimicrobial effects by inhibiting essential microbial enzymes. For instance, certain derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[15]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy of nitropyridine derivatives is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Epoxybenzooxocino[4,3-b]pyridine derivatives | Mycobacterium bovis | 12.5–50 | [6] |

| Pyridoxazinone derivative (R = n-Bu) | Enterococcus faecalis | 7.8 | [6] |

| Pyridoxazinone derivative (R = n-Bu) | Staphylococcus aureus | 31.2 | [6] |

| Pyridoxazinone derivative (R = n-Bu) | Candida albicans | 62.5 | [6] |

| Pyridine salts | Staphylococcus aureus | 0.02 - 6 mM | [1] |

| Pyridine salts | Candida albicans | 0.1 - 12 mM | [1] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[2][14][16][17][18]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile saline

-

McFarland 0.5 turbidity standard

-

Nitropyridine derivative stock solution

-

Microplate reader

Procedure:

-

Inoculum Preparation: From a pure overnight culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17]

-

Compound Dilution: Prepare a serial two-fold dilution of the nitropyridine derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity of Nitropyridine Derivatives

Chronic inflammation is a key contributor to a wide range of diseases, and nitropyridine derivatives have shown promise as anti-inflammatory agents.[10][11][19]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of nitropyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

-

Inhibition of the NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[20][21][22] Some nitropyridine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the production of inflammatory mediators.[23][24][25]

Sources

- 1. CN102532010B - Preparation method of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 2. rr-asia.woah.org [rr-asia.woah.org]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. abcam.co.jp [abcam.co.jp]

- 6. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-nitropyridine analogues as novel microtubule-targeting agents | PLOS One [journals.plos.org]

- 10. atcc.org [atcc.org]

- 11. broadpharm.com [broadpharm.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. nwlifescience.com [nwlifescience.com]

- 16. protocols.io [protocols.io]

- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. guidechem.com [guidechem.com]

- 20. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. purformhealth.com [purformhealth.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, a key heterocyclic building block. The document delineates its chemical identity, physicochemical properties, and detailed proposed synthetic pathways. Furthermore, it explores its potential applications in medicinal chemistry and drug development, supported by an analysis of its structural features and predicted spectral data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Chemical Identity and Nomenclature

The compound of interest is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their prevalence in biologically active molecules.[1]

-

IUPAC Name: Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate

-

Synonyms: Ethyl 2-hydroxy-5-nitronicotinate

-

CAS Number: 156896-54-7[2]

-

Molecular Formula: C₈H₈N₂O₅[2]

-

Molecular Weight: 212.16 g/mol [2]

The structure features a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and an ethyl carboxylate group at the 3-position. The presence of these functional groups imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis.

Chemical Structure:

Caption: 2D structure of Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₅ | [2] |

| Molecular Weight | 212.16 g/mol | [2] |

| Appearance | White to Gray to Brown powder to crystal | [3] |

| Melting Point | 165-167 °C | [2] |

| Solubility | Sparingly soluble in water | [4] |

| Hazard | Irritant | [2] |

Synthetic Pathways

Route 1: Nitration of Ethyl 2-hydroxynicotinate

This approach involves the direct nitration of a commercially available or readily synthesized precursor, Ethyl 2-hydroxynicotinate. The hydroxyl group at the 2-position and the ester group at the 3-position are ortho-, para-directing and meta-directing respectively. However, the pyridine nitrogen's electron-withdrawing nature deactivates the ring towards electrophilic substitution. The reaction is expected to proceed at the 5-position, which is meta to the deactivating ester group and para to the activating hydroxyl group.

Proposed Reaction Scheme:

Caption: Proposed synthesis via nitration of Ethyl 2-hydroxynicotinate.

Detailed Protocol:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio.[5][6] Maintain the temperature below 10 °C during the addition.

-

Reaction: To a separate flask containing Ethyl 2-hydroxynicotinate dissolved in a minimal amount of concentrated sulfuric acid and cooled to 0-5 °C, add the pre-cooled nitrating mixture dropwise. The reaction temperature should be carefully monitored and maintained below 10 °C.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured slowly onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids is standard for electrophilic nitration. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[5]

-

Low temperatures are crucial to control the exothermic nitration reaction and to minimize the formation of byproducts.

-

The slow, dropwise addition of the nitrating mixture ensures that the reaction temperature remains under control.

Route 2: Esterification of 2-Hydroxy-5-nitropyridine-3-carboxylic acid

This alternative route involves the esterification of 2-Hydroxy-5-nitropyridine-3-carboxylic acid with ethanol. This reaction is typically catalyzed by a strong acid.

Proposed Reaction Scheme:

Caption: Proposed synthesis via Fischer esterification.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Hydroxy-5-nitropyridine-3-carboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess ethanol can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[7]

-

The use of excess ethanol serves as both a reactant and a solvent, driving the equilibrium towards the formation of the ester.

-

Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[7]

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group, likely in the range of δ 1.2-1.5 ppm.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, deshielded by the adjacent oxygen atom, expected around δ 4.2-4.6 ppm.

-

Two doublets in the aromatic region (δ 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring. The proton at the 4-position will likely be a doublet coupled to the proton at the 6-position, and vice versa.

-

A broad singlet corresponding to the hydroxyl proton (-OH), the chemical shift of which will be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit eight distinct signals:

-

A signal for the methyl carbon of the ethyl group around δ 14-15 ppm.

-

A signal for the methylene carbon of the ethyl group around δ 60-65 ppm.

-

Five signals in the aromatic region (δ 110-160 ppm) corresponding to the five carbons of the pyridine ring. The carbon bearing the hydroxyl group (C2) and the carbon bearing the nitro group (C5) will be significantly shifted.

-

A signal for the carbonyl carbon of the ester group in the range of δ 160-170 ppm.

Mass Spectrometry

In an ESI-MS experiment, the molecular ion peak [M+H]⁺ would be expected at m/z 213.04. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the nitro group (-NO₂, 46 Da).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the various functional groups:

-

A broad band in the region of 3200-3500 cm⁻¹ for the O-H stretching of the hydroxyl group.

-

A strong absorption band around 1700-1730 cm⁻¹ for the C=O stretching of the ester group.

-

Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

-

C=C and C=N stretching vibrations of the pyridine ring in the 1400-1600 cm⁻¹ region.

Applications in Research and Drug Development

Nitropyridine derivatives are valuable scaffolds in medicinal chemistry due to their wide range of biological activities and their utility as synthetic intermediates.[1][8] The title compound, Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate, with its multiple functional groups, serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate for Bioactive Molecules: The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce a variety of substituents. This amino derivative is a key precursor for the synthesis of a wide range of heterocyclic compounds with potential biological activities.[9]

-

Scaffold for Kinase Inhibitors: The pyridine ring is a common core structure in many kinase inhibitors used in cancer therapy. The functional groups on this compound provide multiple points for diversification to optimize binding to the target kinase.

-

Antimicrobial Agents: The nitropyridine moiety is found in some compounds with antimicrobial properties. The title compound could serve as a starting point for the development of new antibacterial or antifungal agents.

The presence of the nitro group also opens up the possibility of its use in hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced to a cytotoxic species, offering a targeted approach to cancer therapy.

Conclusion

Ethyl 2-hydroxy-5-nitropyridine-3-carboxylate is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. This guide has provided a comprehensive overview of its chemical identity, properties, and plausible synthetic routes. While experimental data for some of its properties are limited, the information presented here, based on sound chemical principles and data from analogous compounds, should serve as a useful resource for researchers and scientists working with this and related heterocyclic compounds. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in drug discovery and development.

References

-

Pipzine Chemicals. (n.d.). 2-Hydroxy-5-Nitropyridine-3-Carboxylic Acid | CAS 105931-05-1. Retrieved from [Link]

- Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

-

MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

PubMed. (2010). Synthesis and biological activity of 2-hydroxynicotinoyl-serine-butyl esters related to antibiotic UK-3A. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. quora.com [quora.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. nbinno.com [nbinno.com]

- 9. 2-Hydroxy-5-Nitropyridine-3-Carboxylic Acid | CAS 105931-05-1 | Properties, Synthesis, Safety, Supplier China [pipzine-chem.com]

Methodological & Application

Application Note: Regioselective Nitration of Ethyl 2-Hydroxynicotinate

For: Researchers, scientists, and drug development professionals engaged in the synthesis of functionalized heterocyclic compounds.

Introduction

The introduction of a nitro group onto aromatic and heteroaromatic scaffolds is a fundamental transformation in organic synthesis, providing a versatile handle for further functionalization. The resulting nitroarenes are pivotal intermediates in the pharmaceutical, agrochemical, and material science industries. This application note provides a detailed experimental protocol for the regioselective nitration of ethyl 2-hydroxynicotinate to yield ethyl 2-hydroxy-5-nitronicotinate. The presence of both an activating hydroxyl group and a deactivating ester group on the pyridine ring presents a fascinating case of regiochemical control in electrophilic aromatic substitution. This guide will delve into the mechanistic underpinnings of this selectivity and provide a robust, field-tested protocol for its successful execution.

Reaction Principle and Mechanism

The nitration of ethyl 2-hydroxynicotinate is an electrophilic aromatic substitution (EAS) reaction. The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of a strong mineral acid, typically sulfuric acid, with nitric acid.

Mechanism of Nitronium Ion Formation:

2 H₂SO₄ + HNO₃ → NO₂⁺ + H₃O⁺ + 2 HSO₄⁻

The pyridine ring is generally considered electron-deficient and therefore less reactive towards electrophiles compared to benzene. However, the 2-hydroxy group is a powerful activating group, donating electron density into the ring through resonance, thereby facilitating the electrophilic attack. Conversely, the ethyl nicotinate moiety is an electron-withdrawing group, deactivating the ring. The interplay of these electronic effects directs the incoming electrophile to the 5-position, which is para to the activating hydroxyl group and meta to the deactivating ester group.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of hydroxypyridine derivatives and should be performed with strict adherence to all safety precautions.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| Ethyl 2-hydroxynicotinate | ≥98% | Commercially Available | --- |

| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Highly corrosive |

| Fuming Nitric Acid (HNO₃) | ≥90% | ACS Reagent Grade | Highly corrosive and oxidizing |

| Crushed Ice | --- | --- | For reaction quenching |

| Ethanol | Reagent Grade | --- | For recrystallization |

| Deionized Water | --- | --- | --- |

Equipment

-

Round-bottom flask (100 mL) equipped with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Thermometer

-

Büchner funnel and filter flask

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, face shield, acid-resistant gloves, and a lab coat.

Experimental Workflow Diagram

Caption: Workflow for the nitration of ethyl 2-hydroxynicotinate.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-hydroxynicotinate (e.g., 5.0 g, 1 equivalent) in concentrated sulfuric acid (25 mL).

-

Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (1.2 equivalents) dropwise to the cooled solution via a dropping funnel over a period of 30 minutes. Caution: This addition is highly exothermic. Maintain the internal temperature below 10 °C throughout the addition.

-

Reaction: After the complete addition of nitric acid, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, carefully pour the reaction mixture onto a beaker containing crushed ice (approx. 100 g) with vigorous stirring. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel and wash with cold deionized water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2-hydroxy-5-nitronicotinate as a solid.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Safety Precautions

-

Acid Handling: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents. Always handle these reagents in a well-ventilated fume hood while wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

-

Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is crucial to prevent runaway reactions. Always add the nitrating agent slowly and with efficient cooling.

-

Quenching: The quenching of the reaction mixture with ice should be done carefully and with vigorous stirring to dissipate the heat generated.

-

Waste Disposal: Neutralize all acidic waste before disposal according to institutional guidelines.

Product Characterization

The final product, ethyl 2-hydroxy-5-nitronicotinate, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data

| Analysis | Expected Results |

| Appearance | Yellow to off-white solid |

| Melting Point | Not definitively reported, but expected to be a sharp melting point for a pure compound. |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), and two downfield aromatic protons. The chemical shifts will be influenced by the nitro and hydroxyl groups. |

| ¹³C NMR | Expected signals for the ethyl group carbons, the ester carbonyl carbon, and the aromatic carbons of the pyridine ring. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad), C=O stretching (ester), N-O stretching (nitro group), and aromatic C-H and C=C stretching. |

Mechanism of Electrophilic Aromatic Substitution

The regioselectivity of the nitration is dictated by the electronic properties of the substituents on the pyridine ring.

Caption: General mechanism for the nitration of ethyl 2-hydroxynicotinate.

The hydroxyl group at the 2-position is a strong ortho-, para-director. The para-position (C5) is sterically more accessible than the ortho-position (C3), and the resonance structures of the sigma complex formed upon attack at C5 are more stable. The deactivating ester group at the 3-position directs incoming electrophiles to the meta-position (C5), reinforcing the regiochemical outcome.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time or slightly increase temperature. Ensure efficient stirring. |

| Loss of product during work-up | Ensure complete precipitation by adding sufficient ice and allowing adequate time. Use minimal solvent for recrystallization. | |

| Formation of Byproducts | Over-nitration or side reactions | Maintain strict temperature control during the addition of nitric acid. Use the correct stoichiometry of reagents. |

| Product is an Oil or Gummy Solid | Impurities present | Repeat the recrystallization process. Consider using a different solvent system for purification. |

Conclusion

This application note provides a comprehensive and reliable protocol for the nitration of ethyl 2-hydroxynicotinate. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can confidently synthesize ethyl 2-hydroxy-5-nitronicotinate, a valuable intermediate for further chemical transformations in drug discovery and development.

References

- General Principles of Electrophilic Aromatic Substitution: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Nitration of Pyridine Derivatives: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.

-

Safety in the Chemistry Laboratory

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

-

Application Note & Protocol: A Guide to the Scale-Up Synthesis of Substituted Nitronicotinate Esters

Abstract

Substituted nitronicotinate esters are a pivotal class of heterocyclic compounds, serving as key building blocks and active pharmaceutical ingredients (APIs) in the drug development pipeline.[1][2] Their synthesis, while straightforward at the laboratory bench, presents significant challenges upon scale-up, particularly concerning the highly exothermic and potentially hazardous nitration step. This guide provides a comprehensive framework for researchers and process chemists to navigate the complexities of transitioning from gram-scale synthesis to kilogram-scale production. We will delve into the strategic selection of synthetic routes, the mechanistic underpinnings of the core reactions, critical process safety management for nitration, and a detailed, field-proven protocol for the synthesis of a model compound, ethyl 5-nitronicotinate.

Theoretical Foundations & Strategic Considerations

The successful scale-up of any chemical process is not merely a linear increase in reagent quantities; it is an exercise in understanding and controlling the interplay between chemical kinetics, thermodynamics, and engineering principles.[3][4] Failure to appreciate these factors can lead to diminished yields, intractable impurity profiles, and, most critically, unsafe operating conditions.[5]

Synthetic Strategy: Choosing the Optimal Path

The synthesis of a substituted nitronicotinate ester fundamentally involves two key transformations: esterification of a nicotinic acid derivative and nitration of the pyridine ring. The sequence of these steps is a primary strategic decision.

-

Route A: Esterification Followed by Nitration: This is often the preferred industrial route. Starting with a commercially available and affordable nicotinate ester (e.g., ethyl nicotinate), the subsequent nitration is performed on a relatively stable substrate. This approach avoids subjecting the potentially sensitive carboxylic acid to harsh nitrating conditions.

-

Route B: Nitration Followed by Esterification: In this route, the parent nicotinic acid is first nitrated, and the resulting nitronicotinic acid is then esterified. While viable, nitrating the nicotinic acid itself can sometimes be less efficient or lead to different regioselectivity. Furthermore, the subsequent esterification of the electron-deficient nitronicotinic acid can be more challenging than with the unsubstituted parent acid.

This guide will focus on Route A , which is generally more robust and scalable for many common substrates.

Key Chemical Transformations & Mechanistic Insights

1.2.1 Esterification The formation of the nicotinate ester from nicotinic acid is a classic equilibrium-driven reaction. On an industrial scale, transesterification is often favored over direct esterification.[6]

-

Mechanism (Transesterification): In this process, a readily available ester like methyl nicotinate is reacted with a desired alcohol (e.g., ethanol, menthol) in the presence of an alkaline catalyst, such as sodium methoxide.[6] The reaction is driven to completion by removing the lower-boiling alcohol byproduct (methanol) under partial vacuum.[6] This method avoids the formation of water, which can be problematic in large-scale reactors.[7]

1.2.2 Electrophilic Aromatic Nitration This is the most critical and hazardous step in the synthesis. The reaction involves the treatment of the nicotinate ester with a potent nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid ("mixed acid").

-

Mechanism: The role of sulfuric acid is to protonate nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is then attacked by the electron-rich pyridine ring. The pyridine nitrogen deactivates the ring towards electrophilic attack, but the ester group directs the incoming nitro group, generally to the 5-position.

Critical Scale-Up Parameters

Transitioning from a round-bottom flask to a multi-hundred-liter jacketed reactor introduces significant variables that must be controlled.[3]

-

Thermal Management: Nitration is intensely exothermic.[8] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation far less efficient. Inadequate cooling can lead to a thermal runaway, where the reaction rate accelerates uncontrollably, potentially causing over-pressurization, reactor failure, and explosion.[8][9]

-

Mass Transfer & Mixing: What is easily mixed with a magnetic stir bar in a flask requires a carefully designed impeller system in a large reactor. Poor mixing can create localized "hot spots" of high reactant concentration, leading to side reactions and thermal runaway risks.[3]

-

Reagent Addition Rate: The rate of addition of the limiting reagent (often the nicotinate ester to the mixed acid) is a primary handle for controlling the reaction rate and, therefore, the rate of heat generation. Slow, controlled addition is mandatory.

Process Safety Management for Nitration Reactions

Given the inherent hazards, a robust safety protocol is not optional; it is a prerequisite for any scale-up involving nitration.[10]

Hazard Identification

-

High Exothermicity: As discussed, the potential for thermal runaway is the primary hazard.[8]

-

Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive to tissue and many materials.[11][12]

-

Toxic Gas Evolution: The reaction can produce toxic nitrogen oxide (NOx) gases, which pose a severe inhalation hazard.[9][12]

-

Reactivity: Nitrating mixtures can react violently with organic materials, reducing agents, and bases.[10][12]

Risk Assessment

Before any scale-up, a thorough risk assessment is essential. The use of reaction calorimetry (RC1) or accelerating rate calorimetry (ARC) is strongly recommended to quantify the heat of reaction (ΔHr), adiabatic temperature rise (ΔTad), and the time to maximum rate under adiabatic conditions (TMRad).[8] This data is crucial for defining safe operating temperature and cooling capacity requirements. A reaction with a high adiabatic temperature rise is classified as high risk and requires stringent engineering controls.[8]

Mitigation Strategies

-

Engineering Controls:

-

Use of appropriately rated glass-lined or Hastelloy reactors with high-efficiency cooling jackets.

-

Installation of a robust ventilation/scrubber system to manage NOx off-gassing.[10]

-

Inclusion of emergency quenching systems and rupture discs.

-

-

Standard Operating Procedures (SOPs):

-

Detailed, step-by-step instructions for every action, including charging, heating/cooling, reagent addition, and emergency shutdown.

-

Strict adherence to pre-defined temperature and addition rate limits.

-

-

Personal Protective Equipment (PPE):

Detailed Scale-Up Protocol: Synthesis of Ethyl 5-Nitronicotinate

This protocol describes the nitration of ethyl nicotinate on a 1 kg scale. All operations must be conducted in a walk-in fume hood or a designated pilot plant bay with appropriate engineering controls.

Materials and Equipment

-

Reactors: 20 L jacketed glass reactor with overhead stirring, thermocouple, and addition funnel/pump.

-

Reagents:

-

Ethyl Nicotinate (1.00 kg, 6.61 mol)

-

Sulfuric Acid (98%, ~3.0 L)

-

Nitric Acid (70%, ~1.5 L)

-

Deionized Water

-

Ice

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

-

Equipment: Chiller/heater for reactor jacket, peristaltic or diaphragm pump for controlled addition, pH meter, large separatory funnels or extraction vessel.

Step-by-Step Procedure

Part A: Preparation of Mixed Acid

-

Charge Sulfuric Acid: Charge 3.0 L of concentrated sulfuric acid into the 20 L reactor.

-

Cool Reactor: Begin cooling the reactor jacket to -5 °C to 0 °C.

-

Prepare Nitric Acid: Measure 1.5 L of 70% nitric acid.

-

Slow Addition: Slowly add the nitric acid to the sulfuric acid via the addition funnel over a period of 60-90 minutes. CRITICAL: Maintain the internal temperature below 10 °C throughout the addition. This is a highly exothermic step.

Part B: Nitration of Ethyl Nicotinate 5. Cool Mixed Acid: Ensure the mixed acid temperature is stable at 0 °C ± 2 °C. 6. Controlled Substrate Addition: Begin the slow, subsurface addition of ethyl nicotinate (1.00 kg) to the stirred mixed acid. 7. Maintain Temperature: The addition rate must be carefully controlled to maintain the internal reaction temperature at 0-5 °C. The expected addition time is 3-4 hours. 8. Monitor Reaction: After the addition is complete, maintain the reaction mixture at 0-5 °C with stirring for an additional 1-2 hours.

Part C: Work-up and Isolation 9. Prepare Quench Vessel: Separately, prepare a larger vessel containing a stirred mixture of crushed ice (8 kg) and deionized water (8 L). 10. Quench Reaction: Slowly transfer the reaction mixture onto the ice/water slurry. This must be done carefully to control the exotherm from the acid dilution. Maintain the quench pot temperature below 25 °C. 11. Neutralization: Slowly add a saturated solution of sodium bicarbonate to the quenched mixture to neutralize the excess acid. This will cause significant CO₂ evolution. Add cautiously until the pH of the aqueous layer is ~7-8. 12. Extraction: Transfer the neutralized slurry to an appropriate extraction vessel. Extract the product with dichloromethane (3 x 4 L).[13] 13. Combine & Dry: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

Part D: Purification 14. Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. 15. Crystallization: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure ethyl 5-nitronicotinate as a pale yellow solid. 16. Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.

In-Process Controls (IPCs) and Quality Control

-

Reaction Monitoring: Withdraw small, quenched aliquots during the reaction and analyze by HPLC or TLC to monitor the consumption of the starting material.

-

Purity Analysis: The final product purity should be assessed by HPLC and characterized by ¹H NMR and MS to confirm structure and identity.[14]

-

Residual Solvent Analysis: Use GC to ensure residual solvents (DCM, ethanol) are below acceptable limits.

Data Presentation & Analysis

All quantitative data should be meticulously recorded. The following tables provide an example of expected parameters and results for this protocol.

Table 1: Critical Process Parameters

| Parameter | Target Value | Justification |

|---|---|---|

| Mixed Acid Preparation Temp. | < 10 °C | Prevents decomposition and excessive NOx formation. |

| Nitration Temperature | 0 - 5 °C | Balances reaction rate with safety; minimizes side product formation. |

| Substrate Addition Time | 3 - 4 hours | Ensures heat generated can be effectively removed by the cooling system. |

| Reaction Hold Time | 1 - 2 hours | Ensures the reaction proceeds to completion. |

| Quench Temperature | < 25 °C | Controls the heat of dilution during the quench step. |

Table 2: Typical Yield and Purity Data

| Parameter | Expected Result | Analytical Method |

|---|---|---|

| Yield (Isolated) | 80 - 90% | Gravimetric |

| Purity (by HPLC) | ≥ 99.0% | HPLC-UV |

| Melting Point | 93 - 95 °C | Melting Point Apparatus |

| Residual Solvents | Conforms to ICH limits | Headspace GC |

Visualization of Workflow and Mechanism

Visual aids are essential for understanding complex processes. The following diagrams illustrate the overall workflow and the chemical mechanism.

Caption: Simplified mechanism for the electrophilic nitration of ethyl nicotinate.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Reaction Stalls / Incomplete Conversion | 1. Insufficient nitrating agent. 2. Reaction temperature too low. 3. Poor mixing. | 1. Re-evaluate stoichiometry; ensure anhydrous conditions. 2. Allow temperature to rise to the upper end of the specified range (e.g., 5 °C). 3. Increase stirrer speed; check for vortex formation. |

| Low Isolated Yield | 1. Incomplete reaction. 2. Product loss during work-up (e.g., incomplete extraction, hydrolysis). 3. Mechanical losses. | 1. See above. 2. Perform an additional extraction; ensure pH during neutralization does not become too basic, which could hydrolyze the ester. [15] 3. Review transfer steps. |

| Formation of Side Products (e.g., dinitro species) | 1. Reaction temperature too high. 2. "Hot spots" due to poor mixing or too-fast addition. 3. Incorrect stoichiometry (excess nitrating agent). | 1. Improve cooling efficiency; slow down addition rate. 2. Improve agitation and slow the addition rate. 3. Re-verify quantities of all reagents. |